Emodin-8-glucoside

Description

Emodin-8-glucoside has been reported in Rumex nepalensis, Rheum palmatum, and other organisms with data available.

See also: Reynoutria multiflora root (has part).

Structure

3D Structure

Properties

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5, 52731-38-1 | |

| Record name | Emodin 8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23313-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin-8-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucofrangulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMODIN-8-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emodin-8-glucoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin-8-glucoside, a naturally occurring anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. Found in various medicinal plants such as Aloe vera, Rheum palmatum, and Reynoutria japonica, this compound has demonstrated promising therapeutic potential in a range of preclinical studies.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It details the molecular mechanisms and signaling pathways through which it exerts its effects, including its anticancer, neuroprotective, immunomodulatory, and antiviral properties. Furthermore, this document outlines detailed experimental protocols for the isolation and biological evaluation of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

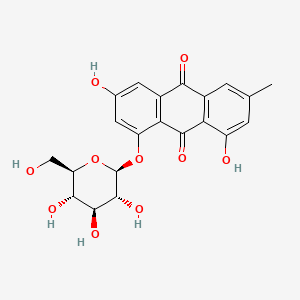

This compound, also known as Emodin-8-O-β-D-glucopyranoside, is a glycosylated derivative of emodin.[1] The core structure consists of an emodin aglycone, a tricyclic anthraquinone, linked to a glucose molecule at the C-8 position via a β-glycosidic bond.

Chemical Structure:

-

IUPAC Name: 1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[2]

-

SMILES: CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[7]

The presence of the glucose moiety significantly influences the molecule's solubility and bioavailability compared to its aglycone form, emodin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 432.38 g/mol | [2][6] |

| CAS Number | 23313-21-5 | [3][5][6] |

| Melting Point | 219-220 °C | [3] |

| Boiling Point (Predicted) | 798.7±60.0 °C | |

| Density (Predicted) | 1.667±0.06 g/cm³ | |

| pKa (Predicted) | 6.27±0.20 | |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [5] |

| Appearance | Yellow to Brown Solid |

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological activities, which are detailed in the following sections.

Anticancer Activity

This compound has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, including neuroblastoma, glioblastoma, and colorectal cancer.[2] The primary mechanism of its anticancer action involves the induction of cell cycle arrest at the G1 phase. This is achieved through the upregulation of the tumor suppressor protein p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2. The inhibition of CDKs prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell's progression from the G1 to the S phase of the cell cycle. The p53 signaling pathway has also been identified as a key player in mediating these effects.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference(s) |

| SK-N-AS | Neuroblastoma | MTT | 108.7 | [6] |

| T98G | Human Glioblastoma | MTT | 61.24 | [6] |

| C6 | Mouse Glioblastoma | MTT | 52.67 | [6] |

Neuroprotective Effects

This compound has been shown to exert significant neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage.[3][5] Its mechanism of action is primarily attributed to its potent antioxidant properties. It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), and reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3] By mitigating oxidative stress, this compound helps to preserve neuronal integrity and function.

Immunomodulatory Activity

This compound has been identified as a potent immunomodulator, particularly in its ability to prime macrophages. It activates macrophages through the Toll-like receptor 2 (TLR-2) signaling pathway. This activation leads to the downstream phosphorylation of mitogen-activated protein kinases (MAPKs) and the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[8][9] Consequently, there is an increased production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enhancing the innate immune response.[8][9]

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against the influenza A virus.[7] Its mechanism of action is linked to the regulation of the PPARα/γ-AMPK-SIRT1 signaling pathway and fatty acid metabolism.[7] By activating this pathway, this compound can modulate cellular energy metabolism and inflammatory responses, thereby creating an unfavorable environment for viral replication.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Reynoutria japonica

This protocol is based on the method described by a 2023 study in the journal Molecules.[10][11][12]

-

Extraction:

-

Air-dry and powder the aerial parts of Reynoutria japonica.

-

Macerate the powdered plant material with methanol at room temperature for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Centrifugal Partition Chromatography (CPC) Fractionation:

-

Dissolve the crude methanolic extract in the lower phase of the solvent system.

-

The two-phase solvent system consists of petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v).

-

Perform CPC in the descending mode.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the fractions containing this compound based on TLC analysis.

-

Subject the pooled fractions to preparative HPLC for final purification.

-

The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Cell Viability and Proliferation Assays

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[13]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling solution, and fix and denature the cells' DNA according to the manufacturer's instructions.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.

-

Data Analysis: The absorbance is directly proportional to the rate of cell proliferation.

Measurement of Antioxidant Activity

This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals.

-

Sample Preparation: Homogenize brain tissue samples in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant.

-

Assay Reaction: In a 96-well plate, add the sample supernatant, a xanthine oxidase/substrate solution (to generate superoxide radicals), and a detection reagent (e.g., WST-1).

-

Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm.

-

Data Analysis: The SOD activity is inversely proportional to the amount of formazan dye produced, and can be calculated as the percentage of inhibition of the reaction.

This assay quantifies the levels of MDA, a product of lipid peroxidation, as a measure of oxidative stress.

-

Sample Preparation: Prepare tissue homogenates as described for the SOD assay.

-

Reaction with Thiobarbituric Acid (TBA): Add a solution of TBA to the sample and heat at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the adduct at 532 nm.

-

Data Analysis: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as p21, CDKs, and Rb.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21), followed by an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a multifaceted natural compound with a broad range of biological activities that hold significant therapeutic promise. Its well-defined chemical structure and diverse mechanisms of action, including the modulation of key signaling pathways involved in cancer, neuroinflammation, immune responses, and viral infections, make it a compelling candidate for further investigation and drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and validate the therapeutic potential of this remarkable molecule. As research continues to unravel the full extent of its pharmacological properties, this compound may emerge as a valuable lead compound for the development of novel therapies for a variety of diseases.

References

- 1. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]

- 2. assaygenie.com [assaygenie.com]

- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. arigobio.com [arigobio.com]

- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 10. Emodin-8- O-Glucoside-Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Emodin-8-glucoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Emodin-8-glucoside, a promising anthraquinone glycoside with a range of pharmacological activities. This document details the primary plant sources, quantitative data on its occurrence, extensive experimental protocols for its extraction and analysis, and a review of its interaction with key signaling pathways.

Principal Natural Sources of this compound

This compound is predominantly found in several families of medicinal plants, most notably Polygonaceae, Asphodelaceae, and Rhamnaceae. The primary species recognized for containing significant amounts of this compound include:

-

Polygonum cuspidatum (Japanese Knotweed): The rhizome of this invasive plant is a rich source of various anthraquinones and their glycosides, including this compound.[1][2]

-

Rheum palmatum (Chinese Rhubarb): The roots and rhizomes of this and other related rhubarb species have been used for centuries in traditional medicine and are known to contain this compound.[3][4][5][6][7]

-

Aloe vera (True Aloe): The leaf exudates of this succulent plant contain a variety of anthraquinone glycosides, with this compound being one of the constituents.[3][8][9][10]

-

Reynoutria japonica (synonymous with Polygonum cuspidatum): The aerial parts of this plant have also been identified as a source of this compound.[3][11]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant being analyzed. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in analytical methods and reporting standards.

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |

| Rheum palmatum | Processed Pieces | HPLC | Linearity range established at 0.0396–1.188 µg | [4] |

| Polygonum cuspidatum | Rhizome | HPLC-PDA | Emodin quantified at 0.105 ± 0.005 mg/g in the chloroform fraction. This compound is a known constituent but not individually quantified in this study. | [12] |

| Aloe vera | Leaf Exudate | HPLC | Aloe-emodin quantified at 8.1 ± 0.3 µmol/g in hydrolysate. This compound is a known constituent but not individually quantified in this study. | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

Objective: To extract crude anthraquinone glycosides, including this compound, from dried plant material.

Method: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of target compounds.[13][14][15][16]

Materials and Reagents:

-

Dried and powdered plant material (e.g., Polygonum cuspidatum rhizome)

-

Methanol (HPLC grade)

-

Ultrasonic bath or probe sonicator

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the finely powdered plant material and place it into a 250 mL Erlenmeyer flask.

-

Add 100 mL of methanol to the flask to achieve a 1:10 solid-to-solvent ratio.

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 45°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.

-

Store the crude extract at 4°C for further purification and analysis.

Isolation of this compound

Objective: To isolate and purify this compound from the crude extract.

Method: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can irreversibly adsorb analytes.[11]

Materials and Reagents:

-

Crude methanolic extract

-

Petroleum ether

-

Ethyl acetate

-

Methanol

-

Water

-

CPC instrument

-

Preparative HPLC system

Procedure:

-

Solvent System Preparation: Prepare a biphasic solvent system composed of petroleum ether:ethyl acetate:methanol:water in a 4:5:4:5 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

CPC Operation:

-

Fill the CPC column with the stationary phase (the denser, lower phase of the solvent system).

-

Set the rotational speed of the centrifuge to an appropriate level (e.g., 1000 rpm).

-

Pump the mobile phase (the less dense, upper phase) through the column until hydrodynamic equilibrium is reached.

-

-

Sample Injection: Dissolve the crude extract in a small volume of the mobile phase and inject it into the CPC system.

-

Fraction Collection: Elute the column with the mobile phase and collect fractions at regular intervals.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Final Purification: Pool the fractions enriched with this compound and subject them to preparative HPLC for final purification.

Quantification of this compound

Objective: To determine the concentration of this compound in an extract.

Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the separation and quantification of anthraquinones and their glycosides.[17][18][19]

Materials and Reagents:

-

Purified this compound standard

-

Plant extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Sample Solution: Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Signaling Pathways and Molecular Interactions

This compound and its aglycone, emodin, have been shown to interact with several key signaling pathways implicated in inflammation, cell proliferation, and metabolism.

Inhibition of the MAPK Signaling Pathway

This compound has been identified as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to increase the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[3][11][20] This pathway is crucial in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.

Caption: this compound's influence on the MAPK signaling cascade.

Modulation of PPARα/γ and AMPK Signaling Pathways

Emodin, the aglycone of this compound, is known to activate Peroxisome Proliferator-Activated Receptor alpha and gamma (PPARα/γ) and AMP-activated protein kinase (AMPK).[21] These pathways are central to the regulation of lipid and glucose metabolism and are targets for the development of drugs for metabolic disorders. While direct activation by this compound is less documented, it is plausible that its metabolic conversion to emodin in vivo leads to the modulation of these pathways.

Caption: Postulated activation of AMPK and PPARα/γ by Emodin.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: General workflow for this compound analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medwinpublishers.com [medwinpublishers.com]

- 16. hielscher.com [hielscher.com]

- 17. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-influenza A Virus Effects and Mechanisms of Emodin and Its Analogs via Regulating PPARα/γ-AMPK-SIRT1 Pathway and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Emodin-8-O-β-D-glucoside in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Emodin-8-O-β-D-glucoside (E-8-O-G) is a naturally occurring anthraquinone glycoside found in several medicinal plants, including those from the Rheum (Rhubarb) and Reynoutria genera.[1] As the glycosylated form of emodin, it exhibits modified solubility and bioavailability, contributing to its diverse pharmacological profile, which includes anticancer, anti-inflammatory, and antioxidant activities.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply for pharmaceutical development. This guide provides a detailed overview of the known and putative steps in the E-8-O-G biosynthetic pathway in plants, presents available quantitative data, details relevant experimental protocols, and visualizes key processes for clarity.

The Biosynthesis Pathway

The formation of Emodin-8-O-β-D-glucoside is a two-stage process. The first stage involves the synthesis of the aglycone, emodin, via the polyketide pathway. The second stage is the regiospecific attachment of a glucose molecule to the C-8 hydroxyl group of emodin, a reaction catalyzed by a UDP-glycosyltransferase (UGT).

Stage 1: Emodin Aglycone Formation (Polyketide Pathway)

In higher plants, emodin-type anthraquinones are synthesized through the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as primary precursors. While this pathway has been more extensively studied in fungi, the core enzymatic steps are conserved. The process involves a Type II polyketide synthase (PKS) complex that catalyzes the sequential condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units. This is followed by a series of cyclization and aromatization reactions to form an anthrone intermediate, such as emodin anthrone. Subsequent oxidation yields the stable anthraquinone structure of emodin.

Stage 2: Glycosylation of Emodin

The final and defining step in the biosynthesis of E-8-O-G is the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the C-8 hydroxyl group of the emodin aglycone. This O-glycosylation reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

While E-8-O-G is a known plant metabolite, with its concentration in Rheum palmatum rhizomes reported to be eight-fold higher than that of free emodin, the specific UGT responsible for this 8-O-glycosylation has not yet been definitively isolated and characterized.[3] However, research on related enzymes provides significant insight:

-

Regiospecificity is Key: In Rheum palmatum, a UGT designated RpUGT1 has been identified that glucosylates emodin, but it acts on the C-6 position to produce emodin-6-O-glucoside.[3]

-

Related UGTs: Other UGTs from R. palmatum have been found to produce rhein-8-O-β-d-glucoside, demonstrating that 8-O-glycosylation of anthraquinone structures occurs in the species, though the specific enzyme for emodin remains elusive.[4]

-

Candidate Genes: A study in tartary buckwheat identified a promiscuous UGT, FtUGT73BE5 , capable of glucosylating emodin in vitro, although the exact position of glucosylation was not specified.[5]

The search for the precise "emodin 8-O-glucosyltransferase" is an active area of research, relying on techniques like genome mining and heterologous expression of candidate genes.

Quantitative Data

Quantitative data on the biosynthesis of E-8-O-G is limited. However, data on related enzyme kinetics and the biological activity of the final product are available and summarized below.

Table 1: Enzyme Kinetic Parameters for a Related Emodin Glucosyltransferase (Note: Data is for RpUGT1, which produces the 6-O-glucoside isomer, as a proxy)

| Enzyme | Substrate | Km (mM) | Sugar Donor | Source Organism | Reference |

| RpUGT1 | Emodin | ~0.22 | UDP-glucose | Rheum palmatum | [3] |

Table 2: In Vitro Anticancer Activity of Emodin-8-O-β-D-glucoside

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| C6 | Mouse Glioblastoma | MTT | 52.67 | [1] |

| T98G | Human Glioblastoma | MTT | 61.24 | [1] |

| SK-N-AS | Human Neuroblastoma | MTT | 108.7 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and characterization of E-8-O-G and the enzymes involved in its biosynthesis.

Protocol 1: Isolation and Purification of E-8-O-G from Plant Material

This protocol is based on the successful isolation from Reynoutria japonica.[6][7]

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., aerial parts of R. japonica).

-

Perform exhaustive maceration with methanol at room temperature.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at ≤ 45°C.

-

-

Fractionation by Centrifugal Partition Chromatography (CPC):

-

Prepare a biphasic solvent system, e.g., petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v).

-

Dissolve the crude extract in a 1:1 mixture of the upper and lower phases of the solvent system.

-

Operate the CPC in descending mode (the lower aqueous phase as the mobile phase).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions enriched with E-8-O-G.

-

-

Final Purification by Preparative HPLC:

-

Pool and evaporate the E-8-O-G-rich fractions.

-

Resuspend the residue in a suitable solvent (e.g., water:methanol 70:30 v/v).

-

Inject onto a preparative C18 HPLC column.

-

Use a suitable gradient elution, for example, a gradient of methanol in water, to achieve final separation.

-

Collect the peak corresponding to E-8-O-G and confirm its purity (>95%) by analytical HPLC.

-

Protocol 2: Quantification of E-8-O-G by HPLC

This protocol provides a general method for quantifying E-8-O-G in plant extracts.[8][9]

-

Sample Preparation:

-

Prepare a methanolic extract of the plant material as described in 4.1.1.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient system is typically used. For example, Mobile Phase A: 0.2% Acetic Acid in Water; Mobile Phase B: Methanol.

-

Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 70-100%) over 20-30 minutes, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for anthraquinones (e.g., 254 nm or 410 nm).[10]

-

Column Temperature: 30-35°C.

-

-

Quantification:

-

Prepare a calibration curve using a purified E-8-O-G standard of known concentrations.

-

Inject samples and integrate the peak area corresponding to the retention time of the E-8-O-G standard.

-

Calculate the concentration in the sample based on the linear regression of the calibration curve.

-

Protocol 3: Heterologous Expression and Characterization of a Candidate UGT

This protocol outlines the steps to identify and confirm the function of a candidate gene for emodin 8-O-glucosyltransferase.[11]

-

Gene Identification & Cloning:

-

Identify candidate UGT genes from a plant of interest (e.g., R. palmatum) through transcriptome analysis or homology-based screening.

-

Amplify the full-length coding sequence (CDS) from cDNA using PCR.

-

Clone the CDS into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast) with an affinity tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the culture to mid-log phase (OD600 ≈ 0.6).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

-

Incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Protein Purification:

-

Harvest and lyse the cells.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify protein purity and size using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a standard reaction mixture (total volume ~100-200 µL):

-

100 mM Potassium Phosphate Buffer (pH 7.5 - 8.0).

-

10 mM UDP-glucose (sugar donor).

-

100 µM Emodin (acceptor substrate, dissolved in DMSO).

-

1-5 µg of purified recombinant UGT enzyme.

-

-

Incubate the reaction at 30°C for 10-60 minutes.

-

Terminate the reaction by adding an equal volume of acidified methanol or another organic solvent.

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of Emodin-8-O-glucoside, comparing the retention time and mass spectrum to an authentic standard.

-

Conclusion and Future Directions

The biosynthesis of emodin-8-O-β-D-glucoside in plants proceeds via the well-established polyketide pathway to produce the emodin aglycone, followed by a critical, yet uncharacterized, glycosylation step. While the final product is well-documented and its biological activities are of significant interest, the specific UDP-glycosyltransferase that catalyzes the regiospecific attachment of glucose to the C-8 position remains to be identified.

Future research should focus on:

-

Enzyme Discovery: Utilizing transcriptomic data from high-producing plants like Rheum palmatum to identify candidate UGTs and functionally characterizing them using the protocols outlined in this guide.

-

Pathway Regulation: Investigating the transcriptional regulation of the entire pathway to understand how environmental or developmental cues affect E-8-O-G accumulation.

-

Metabolic Engineering: Once the specific UGT is identified, its heterologous expression in microbial hosts like E. coli or S. cerevisiae could enable sustainable, industrial-scale production of E-8-O-G for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and characterization of a novel glucosyltransferase involved in production of emodin-6-O-glucoside and rhaponticin in Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Glycosyltransferases Involved in Emodin-Type Anthraquinone Glycosylation in Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-wide analyses reveals a glucosyltransferase involved in rutin and emodin glucoside biosynthesis in tartary buckwheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Comparative Bioavailability of Emodin-8-Glucoside and Emodin Aglycone

Executive Summary

Emodin, a naturally occurring anthraquinone, and its glycosylated form, this compound, are both subjects of significant pharmacological interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2][3] A critical factor governing their therapeutic potential is bioavailability, which differs substantially between the aglycone and its glycoside. This technical guide provides a comprehensive comparison of the bioavailability, pharmacokinetics, and underlying molecular interactions of emodin and this compound. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant signaling pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Pharmacokinetics and Bioavailability

The structural difference between emodin and this compound—the presence of a glucose moiety—profoundly impacts their absorption, distribution, metabolism, and excretion (ADME) profiles. Glycosylation can alter physical, chemical, and biological properties, including solubility and interactions with cellular transporters and metabolic enzymes.[2][4]

Emodin Aglycone

Emodin aglycone generally exhibits poor oral bioavailability.[3][5][6] Following oral administration, it is rapidly and extensively metabolized, primarily through glucuronidation and sulfation in the intestine and liver.[3][7] This first-pass metabolism significantly limits the systemic exposure to the parent compound.

Studies in rats have shown that after oral administration, the absolute bioavailability of emodin is very low, estimated to be around 2.83–3.2%.[5][7][8] A significant portion of orally administered emodin is not absorbed and is excreted in the feces.[5][7] The absorbed fraction is quickly converted to metabolites, with emodin glucuronide being a major circulating form.[3][6][9]

This compound

The bioavailability of this compound is complex. As a glycoside, it can be hydrolyzed by intestinal bacteria into its aglycone, emodin, which is then absorbed and metabolized.[10] A toxicokinetics study in rats revealed that after oral administration of this compound (EG), the parent compound and several metabolites, including emodin, aloe-emodin, and hydroxyemodin, were detected in the plasma.[11] The time to maximum concentration (Tmax) for EG and its metabolites was generally less than 6 hours.[11]

Interestingly, glycosylation is often thought to improve aqueous solubility and bioavailability.[4][12] However, the overall systemic exposure to the active aglycone from the glycoside depends on the rate and extent of hydrolysis and subsequent absorption and metabolism.

Comparative Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for emodin aglycone and this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of Emodin Aglycone in Rats

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5.1 mg/kg) | Reference(s) |

| Bioavailability (%) | ~3.2% | - | [7][8] |

| T½ (half-life) (h) | ~6.44 h | - | [5] |

| Metabolites | Emodin glucuronides, ω-hydroxyemodin, ω-hydroxyemodin sulfates/glucuronides | Emodin glucuronides, ω-hydroxyemodin, ω-hydroxyemodin sulfates/glucuronides | [9] |

| Notes | Low oral bioavailability due to extensive first-pass metabolism (glucuronidation). | Rapid decline of the parent form. | [3][9] |

Table 2: Toxicokinetic Insights for this compound (EG) in Rats

| Parameter | Oral Administration (Low, Medium, High Doses) | Reference(s) |

| Detected Compounds | EG (prototype), aloe-emodin-8-O-β-D-glucoside, emodin, aloe-emodin, hydroxyemodin | [11] |

| Tmax (h) | < 6 h for prototype and metabolites | [11] |

| Metabolic Pathway | Appears to change with high-dose administration, as emodin and aloe-emodin-8-O-β-D-glucoside disappeared. | [11] |

| Notes | The area under the curve (AUC) for the prototype and metabolites was positively correlated with the dose. | [11] |

Experimental Protocols

Reproducible and standardized protocols are essential for comparing bioavailability data across studies. Below are methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to determine the pharmacokinetic profiles of emodin and its glucoside.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used, acclimatized for at least one week.

-

Dosing: For oral administration, compounds are suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and given via gavage. For intravenous administration, the compound is dissolved (e.g., in a solution containing DMSO, PEG400, and saline) and injected via the tail vein.

-

Blood Collection: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. After centrifugation, the supernatant is collected for analysis.

-

Quantification: Concentrations of the parent compound and its metabolites are determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[11]

-

Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T½ (half-life) are calculated using software like DAS (Drug and Statistics) with a non-compartmental model.[13]

In Vitro Intestinal Permeability (Caco-2 Cell Model)

The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[14][15]

Caption: Experimental workflow for a Caco-2 permeability assay.

Methodology Details:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Study: The experiment is initiated by replacing the culture medium with a transport buffer (e.g., HBSS). The test compound is added to the apical (donor) compartment to measure absorption (A-to-B transport). Samples are collected from the basolateral (receiver) compartment at various time points.

-

Analysis: The concentration of the compound in the collected samples is quantified by HPLC or LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Studies using this model show that the absorption of emodin is likely mediated by a specific transport system.[16][17] The intracellular accumulation of emodin can be increased by transport inhibitors like verapamil, suggesting the involvement of efflux transporters such as P-glycoprotein.[16]

Signaling Pathway Modulation

The pharmacological effects of emodin and its glucoside are mediated through their interaction with various cellular signaling pathways.

Emodin Aglycone Signaling

Emodin is a pleiotropic molecule that modulates numerous signaling pathways involved in inflammation, cell proliferation, and metabolism.[18] Key pathways include:

-

AMPK & PPAR: Emodin activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of glucose and lipid metabolism.[1][8]

-

NF-κB: It inhibits the activation of NF-κB, a key transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[1][3]

-

MAPK & PI3K/AKT: Emodin influences the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are critical for cell survival and proliferation.[3][19][20]

Caption: Emodin's inhibition of the NF-κB inflammatory pathway.

This compound Signaling

This compound (E8G) has demonstrated distinct immunomodulatory activities compared to its aglycone. A key finding is that E8G more strongly primes macrophages.[2][4] It significantly induces the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages by activating the TLR-2/MAPK/NF-κB signaling pathway.[2][4] This suggests that the glycoside form has unique biological activities that are not solely dependent on its conversion to emodin. Other studies indicate E8G can suppress cancer cell proliferation via the p21-CDKs-Rb axis.[21]

Caption: this compound activation of the TLR-2/MAPK/NF-κB pathway.

Conclusion and Future Directions

The bioavailability of emodin aglycone is unequivocally low due to extensive and rapid first-pass metabolism. In contrast, the fate of this compound is more nuanced; it acts as a pro-drug that is metabolized to emodin and other active compounds, but it also appears to possess intrinsic biological activity, particularly in modulating immune responses.

Key Takeaways for Drug Development:

-

Emodin as a Lead: Due to its poor oral bioavailability, developing emodin aglycone as an oral therapeutic requires strategies to bypass first-pass metabolism, such as nanoemulsions or co-administration with metabolic inhibitors like piperine.[3][6][22]

-

This compound as a Pro-drug/Bioactive: this compound could be explored as a pro-drug to improve the delivery of emodin. However, its distinct signaling activities must be considered, as it may elicit different pharmacological effects than the aglycone.[2][4]

-

Importance of Metabolites: For both compounds, the resulting metabolites (e.g., glucuronides) are major circulating forms and may contribute significantly to the overall therapeutic or toxicological profile.[9][11] Future research should not neglect the biological activities of these metabolites.

References

- 1. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases [frontiersin.org]

- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 10. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of Five Anthraquinones (Aloe-emodin, Emodin, Rhein, Chysophanol, and Physcion) and Reciprocal Pharmacokinetic Interaction in Rats with Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Cellular absorption of anthraquinones emodin and chrysophanol in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Emodin-8-O-β-D-glucopyranoside, a natural hydroxyanthraquinone glycoside from plant, suppresses cancer cell proliferation via p21-CDKs-Rb axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Emodin-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Emodin-8-glucoside (EG), an anthraquinone glycoside found in several medicinal plants. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved metabolic and signaling pathways to support further research and development.

Pharmacokinetic Profile

Following oral administration in preclinical rat models, this compound undergoes significant metabolism. The parent compound and its metabolites are detectable in plasma, with pharmacokinetic parameters showing a positive correlation between the area under the curve (AUC) and the administered dose. The time to reach maximum plasma concentration (Tmax) for both this compound and its primary metabolites is generally less than six hours, with a maximum in vivo residence time of approximately 12 hours.[1] Notably, the Tmax and residence time of the parent this compound tend to increase with higher doses, suggesting potential saturation of metabolic or elimination pathways.[1]

Some metabolites, such as hydroxyemodin and aloe-emodin, have been observed to exhibit two peaks in their plasma concentration-time profiles, indicating possible enterohepatic recirculation or complex absorption and distribution patterns. These particular metabolites also show a tendency for slower metabolism and accumulation in the body.[1] It has also been noted that at higher doses of this compound, some metabolic pathways may be altered, as evidenced by the disappearance of aloe-emodin-8-O-β-D-glucoside and emodin.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for the primary metabolite of this compound, emodin, in rats. Specific quantitative data for this compound is limited in the reviewed literature.

| Compound | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng/mL·h) | AUC(0-∞) (ng/mL·h) | t1/2 (h) |

| Emodin | Not Specified | 0.13 ± 0.11 | 21 ± 9 | 29 ± 20 | 37 ± 20 | 8.6 ± 5.5 |

Data for emodin is presented as a key metabolite of this compound.[2] The absolute bioavailability of emodin has been reported to be approximately 3.2%.[3][4]

Metabolism

This compound is extensively metabolized in vivo. The primary metabolic pathway involves the hydrolysis of the glycosidic bond to yield its aglycone, emodin. Following oral administration in rats, several key metabolites have been identified in plasma:[1]

-

Aloe-emodin-8-O-β-D-glucoside

-

Emodin

-

Aloe-emodin

-

Hydroxyemodin

Emodin, being a major and biologically active metabolite, undergoes further phase II metabolism, primarily through glucuronidation and sulfation.[5] The absorbed emodin is rapidly converted to hydroxylated and glucuronidated metabolites.[4] In fact, after oral administration, emodin glucuronides are the predominant metabolites found in serum.[6] The key enzymes involved in the metabolism of emodin in rat liver microsomes include CYP1A2, CYP2E1, UGT1A1, UGT1A9, and UGT2B7.[4]

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Distribution

This compound has been shown to cross the blood-brain barrier and distribute into brain tissue.[7] Studies involving the oral administration of plant extracts containing emodin have revealed that emodin predominantly distributes to the liver and brain.[6]

Experimental Protocols

Animal Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for an oral pharmacokinetic study of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats (7-9 weeks old) are acclimatized for at least one week under standard laboratory conditions with ad libitum access to food and water.[8]

-

Dosing: this compound is suspended in a suitable vehicle (e.g., distilled water or a 0.5% carboxymethylcellulose sodium solution). A single dose is administered via oral gavage at various concentrations.[8][9]

-

Blood Sampling: Blood samples (approximately 0.2-0.25 mL) are collected from the subclavian vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[10] The total blood volume collected should not exceed the recommended guidelines.

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.

Experimental Workflow for a Rat Pharmacokinetic Study

Caption: General workflow for a rodent pharmacokinetic study.

UPLC-MS/MS Analytical Method Protocol

The following provides a representative protocol for the quantification of this compound and its metabolites in rat plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

System: Waters ACQUITY UPLC or equivalent.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3-0.4 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometric Conditions:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

Signaling Pathway Interactions

This compound and its primary metabolite, emodin, have been shown to interact with key cellular signaling pathways, which likely contributes to their pharmacological effects.

TLR-2/MAPK/NF-κB Signaling Pathway Activation by this compound

This compound has been demonstrated to be a more potent activator of macrophages than its aglycone, emodin.[11] It enhances the expression of Toll-like receptor 2 (TLR-2) and subsequently activates the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12] This leads to the phosphorylation of JNK and p38 MAPKs and the nuclear translocation of NF-κB, resulting in the production of pro-inflammatory cytokines.[12]

Caption: Activation of the TLR-2/MAPK/NF-κB pathway by this compound.

AMPK Signaling Pathway Activation by Emodin

The metabolite emodin is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13][14][15] By activating AMPK, emodin can influence downstream pathways such as the mammalian target of rapamycin (mTOR) and the MEK-ERK pathways, leading to the regulation of processes like cell growth, autophagy, and metabolism.[15]

Caption: Activation of the AMPK signaling pathway by emodin.

References

- 1. [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite profile analysis and pharmacokinetic study of emodin, baicalin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hub.hku.hk [hub.hku.hk]

- 6. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacokinetic studies [bio-protocol.org]

- 9. Pharmacokinetic Evaluation of the Equivalency of Gavage, Dietary, and Drinking Water Exposure to Manganese in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 11. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-8-glucoside: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin-8-O-β-D-glucoside (E-8-O-G), a naturally occurring anthraquinone glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of E-8-O-G, with a focus on its immunomodulatory, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Emodin-8-glucoside is a glycosylated derivative of emodin, an anthraquinone found in plants such as Polygonum cuspidatum, Rheum palmatum, and Aloe vera.[1] Glycosylation can significantly alter the physicochemical and biological properties of emodin, potentially enhancing its bioavailability and reducing toxicity.[1] E-8-O-G has demonstrated a range of biological activities, making it a promising candidate for therapeutic development. This guide will explore the current understanding of its mechanisms of action and biological effects.

Immunomodulatory and Anti-inflammatory Activities

This compound has been shown to be a potent modulator of the immune system, primarily acting on macrophages.

Mechanism of Action

E-8-O-G stimulates macrophages through the Toll-like receptor 2 (TLR-2) signaling pathway.[2] This activation leads to the downstream phosphorylation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38.[2] Subsequently, the transcription factor nuclear factor-kappa B (NF-κB) is activated and translocates to the nucleus, inducing the expression of pro-inflammatory cytokines and enzymes.[2]

Quantitative Data: Immunomodulatory Effects

| Cell Line | Treatment | Concentration | Effect | Fold Increase | Reference |

| RAW264.7 | E-8-O-G | 20 µM | TNF-α secretion | 4.9 | [2] |

| RAW264.7 | E-8-O-G | 20 µM | IL-6 secretion | 1.6 | [2] |

| RAW264.7 | E-8-O-G | 2.5-20 µM | iNOS expression | up to 3.2 | [2] |

Signaling Pathway Diagram

Caption: TLR-2/MAPK/NF-κB signaling pathway activated by this compound.

Anticancer Activity

This compound exhibits cytotoxic and anti-proliferative effects against various cancer cell lines, particularly those of the nervous system.[1]

Mechanism of Action

The anticancer activity of E-8-O-G is associated with the induction of cell cycle arrest at the G1 phase.[3] This is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) such as CDK1 and CDK2.[3] The inhibition of CDKs prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein, thereby halting cell cycle progression.[3]

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| C6 | Mouse Glioblastoma | 52.67 | MTT | [1][4] |

| T98G | Human Glioblastoma | 61.24 | MTT | [1][4] |

| SK-N-AS | Human Neuroblastoma | 108.7 | MTT | [1][4] |

Signaling Pathway Diagram

Caption: p21-CDKs-Rb signaling pathway modulated by this compound.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in both in vivo and in vitro models of neuronal damage.[5][6]

Mechanism of Action

The neuroprotective effects of E-8-O-G are attributed to its antioxidant properties and its ability to inhibit glutamate-induced neurotoxicity.[5][6] In models of cerebral ischemia-reperfusion injury, E-8-O-G treatment leads to a reduction in the cerebral infarction area, an increase in the activity of the antioxidant enzyme superoxide dismutase (SOD), and a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][6]

Quantitative Data: Neuroprotection in a Rat Model of Cerebral Ischemia-Reperfusion

| Treatment Group | Neurological Deficit Score | Cerebral Infarction Area (%) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) | Reference |

| Sham | 0.2 ± 0.1 | 0 | 55.2 ± 3.1 | 1.8 ± 0.2 | [5][6] |

| Ischemia Model | 3.5 ± 0.4 | 28.3 ± 2.5 | 32.1 ± 2.8 | 4.5 ± 0.5 | [5][6] |

| E-8-O-G (5 mg/kg) | 1.8 ± 0.3 | 15.6 ± 1.9 | 48.7 ± 3.5 | 2.3 ± 0.3 | [5][6] |

| E-8-O-G (10 mg/kg) | 1.2 ± 0.2 | 9.8 ± 1.2 | 52.3 ± 3.9 | 2.0 ± 0.2 | [5][6] |

| *p < 0.05 compared to the ischemia model group. |

Experimental Protocols

Cell Viability and Proliferation Assays

This protocol is used to assess the cytotoxic effects of E-8-O-G on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of E-8-O-G (e.g., 5-200 µM) and a vehicle control for 24 to 96 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the E-8-O-G concentration.

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Seed and treat cells with E-8-O-G as described in the MTT assay protocol for a desired period (e.g., 48 hours).

-

BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation and Denaturation: Fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Incubate with an anti-BrdU primary antibody for 1 hour, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Substrate Addition: Add TMB substrate and incubate until color develops.

-

Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Western Blot for Phosphorylated JNK and p38

This protocol is used to detect the activation of MAPK signaling.

-

Cell Lysis: Treat cells with E-8-O-G for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated JNK, total JNK, phosphorylated p38, and total p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with E-8-O-G.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

In Vivo Model of Focal Cerebral Ischemia and Reperfusion

This protocol describes the induction of stroke in a rat model.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

-

Vessel Occlusion: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament into the ICA to occlude the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 2 hours), then withdraw the filament to allow reperfusion.

-

Treatment: Administer E-8-O-G intravenously at the onset of reperfusion.

-

Neurological Assessment: Evaluate neurological deficits at various time points post-reperfusion.

-

Tissue Collection: Euthanize the animal at the end of the experiment and collect the brain tissue for further analysis.

Antioxidant Enzyme and Lipid Peroxidation Assays

-

Tissue Homogenization: Homogenize brain tissue in an appropriate buffer.

-

Assay Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Procedure: Follow the instructions of a commercially available SOD assay kit.

-

Measurement: Measure the absorbance at the specified wavelength and calculate the SOD activity.

-

Tissue Homogenization: Homogenize brain tissue as described for the SOD assay.

-

Assay Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Procedure: Follow the instructions of a commercially available MDA assay kit.

-

Measurement: Measure the absorbance of the colored product and calculate the MDA concentration.

Experimental Workflow Diagrams

Caption: Workflow for assessing the cytotoxicity and anti-proliferative effects of E-8-O-G.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a multifaceted natural compound with significant potential for therapeutic applications. Its well-defined mechanisms of action in immunomodulation, cancer, and neuroprotection, supported by quantitative data, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this promising area. Future studies should focus on in vivo efficacy, pharmacokinetic and toxicological profiles, and the development of optimized formulations to translate the therapeutic potential of this compound into clinical practice.

References

- 1. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-8-glucoside: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin-8-glucoside (E8G), a glycosylated derivative of the naturally occurring anthraquinone emodin, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the in vitro mechanism of action of E8G, with a focus on its immunomodulatory, anticancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

In vitro studies have elucidated several key molecular pathways through which this compound exerts its biological effects. These primarily involve the modulation of inflammatory responses, inhibition of cancer cell proliferation and survival, and protection against neuronal damage.

Immunomodulatory and Anti-inflammatory Effects

This compound has been shown to be a potent activator of macrophages, priming the innate immune system.[2] This activity is primarily mediated through the activation of the Toll-like receptor 2 (TLR-2), which initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB).[2][3]

Upon activation, this pathway leads to the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the production of nitric oxide (NO), a key signaling and effector molecule in the immune response.[2][4]

Anticancer Activity

This compound exhibits significant antiproliferative and cytotoxic effects against a range of cancer cell lines, including those of the nervous system and colon.[1][5] The primary mechanism underlying its anticancer activity is the induction of cell cycle arrest at the G1 phase.[5]

This is achieved through the modulation of the p53 signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6] Increased p21 expression subsequently inhibits the activity of Cyclin-Dependent Kinases 1 and 2 (CDK1/2), preventing the phosphorylation of the Retinoblastoma (Rb) protein.[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase of the cell cycle.[5]

Neuroprotective Effects

In vitro models of neuronal damage have demonstrated the neuroprotective potential of this compound.[7][8] It has been shown to protect against glutamate-induced neurotoxicity, a key mechanism in various neurodegenerative conditions.[7] The neuroprotective effects of E8G are attributed to its antioxidant properties.[7][8] It enhances the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and increases the total antioxidative capability, while reducing levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Incubation Time (h) | Reference |

| SK-N-AS | Neuroblastoma | MTT | Viability | 108.7 | 96 | [1] |

| T98G | Glioblastoma | MTT | Viability | 61.24 | 96 | [1] |

| C6 | Glioblastoma | MTT | Viability | 52.67 | 96 | [1] |

| HCT 116 | Colorectal Cancer | Not Specified | Viability | Not Specified | Not Specified | [5] |

| SH-SY5Y | Neuroblastoma | Not Specified | Viability | Not Specified | Not Specified | [5] |